A Comparative Analysis of (E,Z)-3,5-Nonadien-2-one and Pseudo-ionone Derivatives: A Technical Guide for Researchers
A Comparative Analysis of (E,Z)-3,5-Nonadien-2-one and Pseudo-ionone Derivatives: A Technical Guide for Researchers
Executive Summary:
This technical guide provides an in-depth comparative analysis of (E,Z)-3,5-Nonadien-2-one and pseudo-ionone, two unsaturated ketones that, while sharing the α,β-unsaturated ketone motif, diverge significantly in their structural complexity, synthetic origins, chemical reactivity, and industrial applications. (E,Z)-3,5-Nonadien-2-one represents a simple, linear C9 conjugated dienone, whereas pseudo-ionone is a C13 acyclic terpenoid, renowned as a critical intermediate in the synthesis of ionones and Vitamin A. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of their fundamental differences to inform research and development efforts in fields ranging from synthetic chemistry to fragrance and pharmaceutical science.
Introduction to Aliphatic Dienones and Acyclic Terpenoids
In the vast landscape of organic chemistry, functional groups dictate the reactivity and utility of molecules. Unsaturated ketones, particularly those with conjugated double bonds, are a versatile class of compounds. Their reactivity is dominated by the electrophilic nature of both the carbonyl carbon and the β-carbon, making them key synthons in organic synthesis. This guide focuses on two distinct examples: a simple aliphatic dienone and a more complex acyclic terpenoid ketone.
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(E,Z)-3,5-Nonadien-2-one is a representative of a linear aliphatic dienone. Its C9 carbon backbone is unbranched, and its chemical character is primarily defined by the conjugated diene-ketone system. Its properties are a direct consequence of this straightforward structure.
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Pseudo-ionone (6,10-Dimethyl-3,5,9-undecatrien-2-one) is an acyclic monoterpenoid ketone.[1][2] Its C13 backbone, built from isoprene units, features characteristic methyl branching. It is most notable not for its direct applications but as the essential precursor to the commercially vital ionones.[1][3][4]
Core Structural and Physicochemical Distinctions
The most fundamental differences between these two molecules lie in their molecular architecture and resulting physical properties.
Molecular Structure
(E,Z)-3,5-Nonadien-2-one is a nine-carbon linear chain with a ketone at the C2 position and a conjugated system of two double bonds at C3 and C5. In contrast, pseudo-ionone has a thirteen-carbon chain with methyl groups at C6 and C10 and three double bonds, two of which are conjugated with the ketone.[1][5]
Caption: Chemical structures of (E,Z)-3,5-Nonadien-2-one and Pseudo-ionone.
Stereoisomerism
Stereochemistry plays a critical role in the identity of these compounds.
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(E,Z)-3,5-Nonadien-2-one , as named, is a specific stereoisomer with an E (trans) configuration at the C3-C4 double bond and a Z (cis) configuration at the C5-C6 double bond.
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Pseudo-ionone is typically synthesized from citral, which is itself a mixture of two stereoisomers (geranial and neral).[6] The subsequent aldol condensation with acetone leads to a mixture of pseudo-ionone isomers, primarily the (3E,5E) and (3E,5Z) forms.[3] The commercial product is therefore often sold as a "mixture of isomers".[7]
Physicochemical Properties
The differences in molecular structure directly translate to distinct physicochemical properties, which are crucial for their separation, handling, and application.
| Property | (E,Z)-3,5-Nonadien-2-one | Pseudo-ionone |
| Molecular Formula | C₉H₁₄O[8] | C₁₃H₂₀O[1][5][9] |
| Molecular Weight | 138.21 g/mol [8] | 192.30 g/mol [1][5][9] |
| CAS Number | 152522-81-1[8] | 141-10-6[1][5][9] |
| Appearance | Not widely reported, expected to be a liquid | Pale yellow oil[1] |
| Boiling Point | ~215 °C (estimated, atmospheric pressure)[10] | 143-145 °C at 12 mmHg; 259-263 °C (lit.)[1] |
| Density | Not widely reported | ~0.898 g/mL at 20 °C[1][7] |
| Solubility | Soluble in organic solvents | Soluble in alcohol and ether[7] |
| logP (o/w) | 2.4 (computed)[8] | 3.9 - 4.0[5][11] |
Synthesis and Chemical Reactivity
The synthetic routes to these compounds and their subsequent chemical transformations are markedly different, underscoring their distinct roles in chemistry.
Synthetic Pathways
Pseudo-ionone Synthesis: Base-Catalyzed Aldol Condensation The industrial synthesis of pseudo-ionone is a classic example of a base-catalyzed aldol condensation. It involves the reaction of citral with an excess of acetone.[3] The base, typically sodium hydroxide, deprotonates acetone to form an enolate, which then attacks the aldehyde group of citral.[3][12] The resulting β-hydroxy ketone readily dehydrates to yield the conjugated pseudo-ionone.
Caption: Workflow for the synthesis of Pseudo-ionone.
Experimental Protocol: Synthesis of Pseudo-ionone
Causality: This protocol utilizes a strong base (NaOH) to generate the necessary acetone enolate for the condensation reaction. Using an excess of acetone ensures the reaction proceeds towards the product and also serves as the solvent. The procedure is adapted from established industrial methods.[3][12]
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Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a condenser.
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Reagents: To the flask, add a solution of sodium hydroxide in ethanol or water.
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Addition: While stirring vigorously, add a mixture of citral and a large excess of acetone dropwise from the dropping funnel, maintaining the temperature below 30°C with an ice bath.
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Reaction: After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
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Neutralization: Carefully neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
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Extraction: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., diethyl ether), and extract the product.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude pseudo-ionone can be purified by vacuum distillation.[3]
(E,Z)-3,5-Nonadien-2-one Synthesis: Stereoselective Approaches Synthesizing a specific stereoisomer like (E,Z)-3,5-Nonadien-2-one requires more controlled methods than a simple aldol condensation. A plausible approach would involve a Horner-Wadsworth-Emmons (HWE) or Wittig reaction to control the stereochemistry of the double bonds. For instance, a Z-selective HWE reaction using a bis(2,2,2-trifluoroethyl)phosphonate reagent could be employed to form the (Z)-double bond.
Chemical Reactivity
Pseudo-ionone: Acid-Catalyzed Cyclization The most significant reaction of pseudo-ionone is its acid-catalyzed cyclization to form α- and β-ionone.[3][6][13] This intramolecular electrophilic addition is a cornerstone of fragrance and vitamin synthesis. The reaction proceeds through a tertiary carbocation intermediate, and the ratio of α- to β-ionone can be controlled by the choice of acid and reaction conditions.[6] Strong acids like sulfuric acid typically favor the formation of the thermodynamically more stable, fully conjugated β-ionone.[3][14]
Caption: Key mechanistic steps in the cyclization of Pseudo-ionone to Ionones.
Reactivity of (E,Z)-3,5-Nonadien-2-one As a typical conjugated dienone, (E,Z)-3,5-Nonadien-2-one is expected to undergo standard reactions of this class:
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1,4- and 1,6-Additions (Michael Additions): Nucleophiles can attack the electrophilic β- and δ-positions.
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Diels-Alder Reactions: The conjugated diene system can act as a diene in [4+2] cycloadditions, although the electron-withdrawing ketone group deactivates it for this role.
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Reductions: The carbonyl group and the double bonds can be selectively reduced using various reagents (e.g., NaBH₄ for the ketone, catalytic hydrogenation for the alkenes).
Crucially, it lacks the specific structural features of pseudo-ionone that allow for the facile and industrially important intramolecular cyclization.
Spectroscopic Differentiation
For professionals in drug development and research, unambiguous identification is paramount. Spectroscopic methods would reveal clear differences between the two compounds.
| Technique | (E,Z)-3,5-Nonadien-2-one (Expected) | Pseudo-ionone (Known) |
| ¹H NMR | Signals for a propyl group (CH₃CH₂CH₂-), vinylic protons of the conjugated system, and a methyl ketone singlet. | Multiple methyl singlets/doublets (from C1, C6, C10 positions), complex vinylic proton signals, and a methyl ketone singlet. |
| ¹³C NMR | Approximately 9 distinct signals corresponding to the linear structure. | Approximately 13 distinct signals, including several in the aliphatic region for the branched methyl groups. |
| IR | Strong C=O stretch (~1660-1680 cm⁻¹), C=C stretches (~1600-1650 cm⁻¹). | Similar C=O and C=C stretches, but the overall spectrum would be more complex due to the larger structure. |
| Mass Spec | Molecular ion (M⁺) at m/z 138. Fragmentation would involve cleavage of the alkyl chain. | Molecular ion (M⁺) at m/z 192. Characteristic fragmentation patterns for terpenoids, including loss of isopropyl groups. |
Applications and Biological Relevance
The end-use and biological profile of these compounds are perhaps their most important distinguishing features for development professionals.
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(E,Z)-3,5-Nonadien-2-one: There is limited specific information on the application of this particular isomer. However, related short-chain dienones, such as (E,E)-3,5-octadien-2-one, are used in fragrance applications to impart fruity and green notes.[15] Therefore, (E,Z)-3,5-Nonadien-2-one could potentially be explored as a flavor or fragrance ingredient, pending toxicological evaluation.
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Pseudo-ionone: The primary use of pseudo-ionone is almost exclusively as a chemical intermediate.[11] It is a crucial building block for:
Direct use of pseudo-ionone in consumer products like fragrances is prohibited or severely restricted by bodies like IFRA.[16] This is due to its potential for skin irritation and sensitization.[11] In animal studies, it is classified as a moderate to severe skin irritant.[11]
Conclusion
The distinction between (E,Z)-3,5-Nonadien-2-one and pseudo-ionone derivatives is a clear illustration of how structural complexity dictates chemical function and application. While both are α,β-unsaturated ketones, they exist in different chemical worlds.
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(E,Z)-3,5-Nonadien-2-one is a simple, linear dienone whose potential lies in direct applications, likely in the flavor and fragrance industry, defined by its specific stereochemistry.
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Pseudo-ionone is a structurally more complex acyclic terpenoid whose value is not in its direct use but in its unique ability to be transformed into molecules of immense commercial importance in the fragrance and pharmaceutical (vitamin) industries.
For researchers and developers, understanding these core differences—from molecular structure and synthesis to reactivity and biological profile—is essential for leveraging these and related compounds in their respective fields.
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